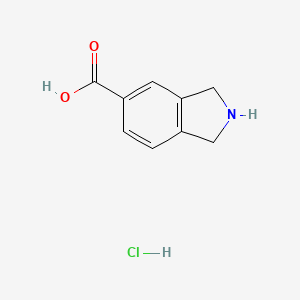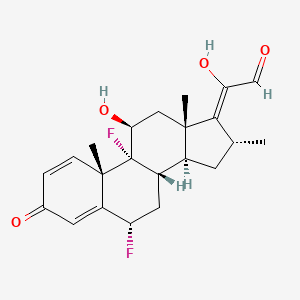
Flumethasone-17,20 21-Aldehyde
Vue d'ensemble
Description
Flumethasone-17,20 21-Aldehyde is a biochemical used for proteomics research . It is a degradation and metabolic intermediate of Flumethasone .
Synthesis Analysis
A process for preparing flumethasone, which includes Flumethasone-17,20 21-Aldehyde as an intermediate, involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent .Molecular Structure Analysis
The Flumethasone-17,20 21-Aldehyde molecule contains a total of 57 bonds. There are 31 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic aldehyde, 1 aliphatic ketone, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
Flumethasone, the parent compound of Flumethasone-17,20 21-Aldehyde, is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions .Physical And Chemical Properties Analysis
Flumethasone-17,20 21-Aldehyde has a molecular formula of C22H26F2O4 and a molecular weight of 392.44 . It appears as a solid .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Flumethasone is a moderately potent difluorinated corticosteroid ester with anti-inflammatory properties . As it is a privalate salt, its anti-inflammatory action is concentrated at the site of application. This local effect on diseased areas results in a prompt decrease in inflammation .
Antipruritic Properties
Flumethasone also has antipruritic properties . This means it can help to alleviate itching, which is particularly useful in conditions like dermatitis and eczema .
Vasoconstrictive Properties
In addition to its anti-inflammatory and antipruritic properties, flumethasone has vasoconstrictive properties . This means it can cause the narrowing of blood vessels, which can help to reduce swelling and inflammation .
Treatment of Skin Conditions
Flumethasone is used to treat a variety of skin conditions, including contact dermatitis , atopic dermatitis , eczema , psoriasis , and diaper rash . Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it effective for these applications .
Pharmaceutical Formulations
Flumethasone can be found in various pharmaceutical formulations. For example, it has been used in combination with other substances in ear drop formulations or in the presence of phenoxyethanol preservative (PEP) in cream formulations .
Analytical Chemistry
Flumethasone is used in analytical chemistry, particularly in the development of novel separation methods. For instance, it has been used for the concurrent assessment of flumethasone pivalate (FP) and clioquinol (CL) in their combinations in ear drop formulations or in the presence of phenoxyethanol preservative (PEP) in their cream formulations . Two novel separation methods have been presented, including a thin-layer chromatographic (TLC) method and an ultra-high-performance liquid chromatographic method (UHPLC) .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Flumethasone-17,20 21-Aldehyde primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
As a glucocorticoid receptor agonist, Flumethasone-17,20 21-Aldehyde binds to the glucocorticoid receptor, forming a complex that translocates to the nucleus . This complex then interacts with specific DNA sequences, leading to a variety of genetic activations and repressions . The result is a decrease in the production of inflammatory mediators and suppression of the immune response .
Biochemical Pathways
The binding of Flumethasone-17,20 21-Aldehyde to the glucocorticoid receptor influences several biochemical pathways. It inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . These actions collectively suppress the immune response and reduce inflammation .
Pharmacokinetics
It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The terminal elimination half-life, total body clearance, and volume of distribution at steady state are factors that can impact the bioavailability of the drug .
Result of Action
The primary result of Flumethasone-17,20 21-Aldehyde’s action is a decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Propriétés
IUPAC Name |
(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUKBHXADCVFA-SUSRVUQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747792 | |
| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flumethasone-17,20 21-Aldehyde | |
CAS RN |
28400-50-2 | |
| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




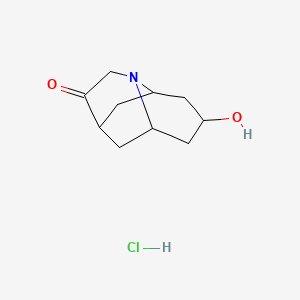


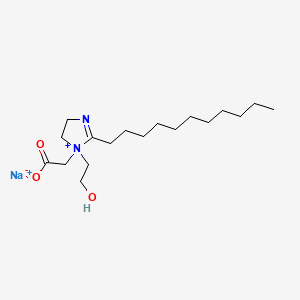

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
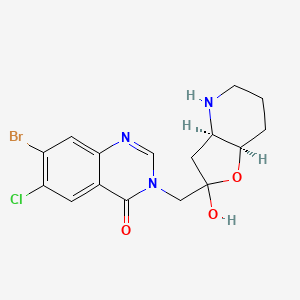
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)
